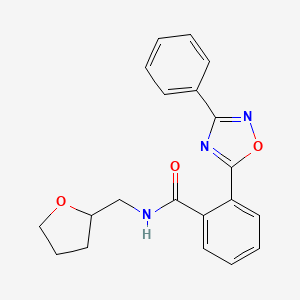

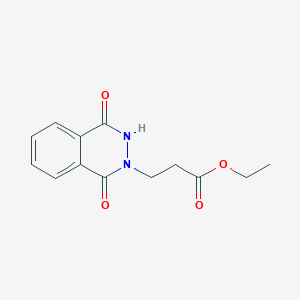

![molecular formula C20H18ClN3O4 B5544306 N'-[(2-氯-7-甲氧基-3-喹啉基)亚甲基]-2-(2-甲氧基苯氧基)乙酰肼](/img/structure/B5544306.png)

N'-[(2-氯-7-甲氧基-3-喹啉基)亚甲基]-2-(2-甲氧基苯氧基)乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide" typically involves the condensation reaction of quinoline derivatives with methoxyphenyl aldehydes in the presence of a solvent like methanol. For example, a related Schiff base was synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution, characterized by NMR, IR, and X-ray diffraction analyses (Li Jia-ming, 2009).

Molecular Structure Analysis

These Schiff bases often crystallize in orthorhombic or triclinic systems, demonstrating planar structures with hydrogen bonding contributing to their stability. For instance, studies have detailed the molecular structure using X-ray diffraction, highlighting the significance of intramolecular and intermolecular hydrogen bonds in determining the crystal packing and stability of the compound (Jun Tan, 2009).

Chemical Reactions and Properties

Schiff bases like "N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide" participate in various chemical reactions, including cyclization, substitution, and complexation reactions, due to the active azomethine group (-CH=N-). These reactions are crucial for the synthesis of heterocyclic compounds, coordination complexes, and as intermediates in organic syntheses (A. Saeed et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can vary significantly based on the substituents on the quinoline and phenyl rings. These properties are essential for determining their application potential in different fields. The planar structure and presence of conjugation within these molecules contribute to their unique optical and electronic properties, which are subject to investigation through various spectroscopic techniques (Ersin Inkaya et al., 2012).

Chemical Properties Analysis

Schiff bases exhibit a wide range of chemical behaviors, including redox activity, coordination to metal ions, and participation in nucleophilic and electrophilic reactions. The electron-rich nitrogen of the azomethine group makes these compounds excellent ligands for metal ions, leading to the formation of complex structures with potential catalytic, magnetic, and optical applications. Their chemical reactivity is also a subject of study for their potential as synthons in organic synthesis (Murat Bingul et al., 2016).

科学研究应用

合成和非线性光学应用

N'-[(2-氯-7-甲氧基-3-喹啉基)亚甲基]-2-(2-甲氧基苯氧基)乙酰肼及其相关化合物因其在非线性光学性质中的合成和潜在应用而备受探索。例如,一项涉及类似腙的合成和表征的研究揭示了它们有前景的三阶非线性光学性质。这些性质是使用具有纳秒激光脉冲的单光束 z 扫描技术进行研究的,表明这些化合物由于在某些波长下具有光功率限制行为,因此具有在光学限幅器和光学开关等光学器件应用中的潜力 (Naseema 等人,2010).

抗癌活性

对含有喹啉部分的腙衍生物的研究导致了具有显著生物活性的新型支架的开发。一项研究确定了一种新型支架 (E)-N'-((2-氯-7-甲氧基喹啉-3-基)亚甲基)-3-(苯硫基)丙烷腙及其衍生物,并评估了它们对各种癌细胞系的抗癌活性。一些衍生物在降低神经母细胞瘤和乳腺腺癌细胞系的细胞活力方面显示出微摩尔效力,表明它们作为抗癌剂的潜力 (Bingul 等人,2016).

化学传感应用

与 N'-[(2-氯-7-甲氧基-3-喹啉基)亚甲基]-2-(2-甲氧基苯氧基)乙酰肼相关的化合物已用于化学传感器的开发。例如,一项基于类似喹啉衍生物的化学传感器的研究证明了在水性条件下对金属离子的选择性和灵敏检测。该化学传感器对 Al3+ 和 Cu2+ 离子表现出良好的选择性和灵敏度,突出了其在环境监测和分析化学中的潜力 (Yang 等人,2015).

光学传感和荧光

含喹啉的腙衍生物因其在光学传感和荧光中的应用而备受探索。一项研究合成了一种简单的化学传感器,在水性介质中对 Zn2+ 离子表现出高选择性,证明了其在细胞内 Zn2+ 监测中的实用性。该探针表现出较大的斯托克斯位移和较低的检测限,使其适用于生物学应用 (Wu 等人,2018).

属性

IUPAC Name |

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-26-15-8-7-13-9-14(20(21)23-16(13)10-15)11-22-24-19(25)12-28-18-6-4-3-5-17(18)27-2/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRAUSSOEMPCFO-SSDVNMTOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)COC3=CC=CC=C3OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)COC3=CC=CC=C3OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)

![2-methoxy-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5544264.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)

![methyl 4-({4-[(hydroxyimino)methyl]phenoxy}methyl)benzoate](/img/structure/B5544290.png)

![7-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5544315.png)

![N-(3-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B5544330.png)